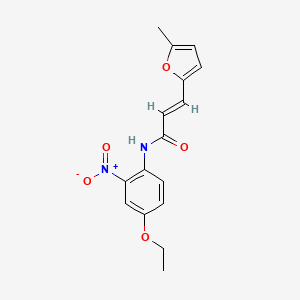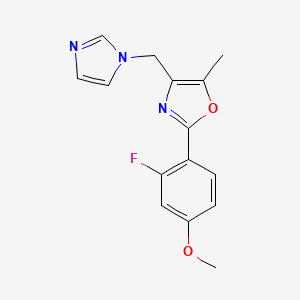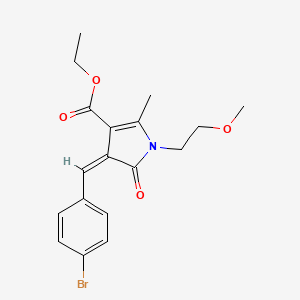![molecular formula C18H13N3O3 B5332259 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B5332259.png)
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrole-2,5-dione moiety. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
科学研究应用
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-phenyl-1,2,4-oxadiazol-5(4H)-one share the oxadiazole ring but differ in other structural aspects.
Pyrrole-2,5-dione Derivatives: Compounds such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid have similar structural motifs but differ in the specific arrangement of functional groups.
Uniqueness
The uniqueness of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenyl]dihydro-1H-pyrrole-2,5-dione lies in its combination of the oxadiazole and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications and potential therapeutic uses.
属性
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-15-9-10-16(23)21(15)14-8-4-7-13(11-14)18-19-17(20-24-18)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGLMDYBRHRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[(E)-3-hydrazinyl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5332182.png)
![2-{2-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5332189.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5332192.png)
![1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one](/img/structure/B5332200.png)
![1-[4-(benzyloxy)phenyl]-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5332205.png)
![N,N-diethyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5332217.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5332223.png)

![({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B5332239.png)
![4-(Cyclohexylmethyl)-3-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]piperazin-2-one](/img/structure/B5332243.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5332272.png)

![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B5332284.png)
